Rp-8-Bromo-Phenyl-1,N2-Etheno-3',5'-Cyclic Monophosphorothioate Sodium Salt, commonly referred to as Rp-8-Br-PET-cGMPS, is a cyclic guanosine monophosphate (cGMP) analog characterized by its selective inhibitory action on cGMP-dependent protein kinases (PKGs). This compound has gained attention due to its potential therapeutic applications in conditions associated with elevated cGMP levels, such as retinitis pigmentosa, where it may help protect photoreceptors from degeneration .
Rp-8-Br-PET-cGMPS is synthesized through chemical modifications of cGMP, specifically incorporating a bromine atom and a phenyl group to enhance its lipophilicity and membrane permeability. This modification allows for improved interaction with biological membranes and targets within cells . The compound is commercially available from various suppliers, including BIOLOG Life Science Institute and R&D Systems, with high purity levels exceeding 99% .
Rp-8-Br-PET-cGMPS belongs to the class of cyclic nucleotide analogs. These compounds are often used in biochemical research to study signal transduction pathways mediated by cyclic nucleotides like cGMP and cyclic adenosine monophosphate (cAMP) . Its primary classification is as a selective inhibitor of both PKG Iα and Iβ, making it a valuable tool in pharmacological studies related to these kinases .
The synthesis of Rp-8-Br-PET-cGMPS typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products. The use of protecting groups during certain steps may also be necessary to prevent unwanted reactions.
The molecular formula of Rp-8-Br-PET-cGMPS is C₁₈H₁₄BrN₅O₆PS, with a molecular weight of approximately 562.3 g/mol . The structure features:
The compound exhibits specific spectral properties:
Rp-8-Br-PET-cGMPS participates in various biochemical reactions primarily through its interaction with cGMP-dependent signaling pathways:
Affinity chromatography combined with mass spectrometry has been employed to identify Rp-8-Br-PET-cGMPS interactors in biological systems, revealing its binding affinity and specificity compared to other cGMP analogs .
The mechanism by which Rp-8-Br-PET-cGMPS exerts its effects involves several key processes:
Studies have shown that Rp-8-Br-PET-cGMPS effectively prevents photoreceptor death in murine models of retinitis pigmentosa by modulating the activity of various signaling proteins without significantly altering MAPK expression or activity in retinal cultures .
Rp-8-Br-PET-cGMPS has significant applications in various fields:
Cyclic guanosine monophosphate (cGMP) functions as a pivotal secondary messenger regulating diverse physiological processes, including vasodilation, phototransduction, and neuronal plasticity. Its intracellular concentration is dynamically controlled by guanylyl cyclases (GCs) and phosphodiesterases (PDEs). Soluble GC generates cGMP in response to nitric oxide (NO), while particulate GC is activated by natriuretic peptides. PDEs, particularly PDE5 and PDE6, hydrolyze cGMP to terminate signaling. Elevated cGMP levels—observed in retinal degenerations like retinitis pigmentosa—trigger calcium overload and photoreceptor apoptosis through pathological ion channel activation [5] [7].
Protein Kinase G (PKG), the primary effector of cGMP, exists as two isoforms: PKGI (with α and β subtypes) and PKGII. PKG phosphorylates substrates governing vascular tone (e.g., myosin light chain phosphatase), platelet aggregation, cardiac contractility, and neuronal excitability. In retinal degeneration models (e.g., rd1, rd10 mice), cGMP accumulation hyperactivates PKG, initiating non-apoptotic photoreceptor death [5]. Conversely, impaired PKG function contributes to hypertension and smooth muscle disorders, highlighting its therapeutic relevance [3] [6].
Native cGMP exhibits poor membrane permeability, rapid enzymatic degradation, and low target specificity. These limitations spurred development of metabolically stable, target-selective analogs like Rp-8-Br-PET-cGMPS. Designed to competitively antagonize PKG activation, it incorporates three key modifications:
This engineered specificity enables precise dissection of PKG-dependent signaling in complex biological systems [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7